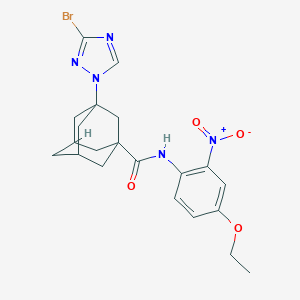
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that features a triazole ring, a nitrophenyl group, and an adamantane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.
Bromination: The triazole ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Adamantane Derivative: The brominated triazole can be coupled with an adamantane derivative through a nucleophilic substitution reaction.
Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of an appropriate phenyl precursor.
Final Coupling: The ethoxy group can be introduced through an etherification reaction, followed by coupling with the adamantane-triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or nitro groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The bromine atom on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Amines or hydroxylamines could be formed.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes due to its structural features.
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Pharmaceutical Development: Potential use in the development of drugs targeting specific diseases or conditions.
Antimicrobial Activity: The compound might exhibit antimicrobial properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Polymer Science:
Wirkmechanismus
The mechanism of action of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring could participate in hydrogen bonding or π-π interactions, while the adamantane moiety might enhance membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-METHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE
- 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE
Uniqueness
The presence of the bromo group in 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE might confer unique reactivity and biological activity compared to its analogs. The combination of the triazole ring, nitrophenyl group, and adamantane moiety also contributes to its distinct properties.
Eigenschaften
Molekularformel |
C21H24BrN5O4 |
|---|---|
Molekulargewicht |
490.3g/mol |
IUPAC-Name |
3-(3-bromo-1,2,4-triazol-1-yl)-N-(4-ethoxy-2-nitrophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H24BrN5O4/c1-2-31-15-3-4-16(17(6-15)27(29)30)24-18(28)20-7-13-5-14(8-20)10-21(9-13,11-20)26-12-23-19(22)25-26/h3-4,6,12-14H,2,5,7-11H2,1H3,(H,24,28) |
InChI-Schlüssel |
WCNPJMZFAZMTON-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br)[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















